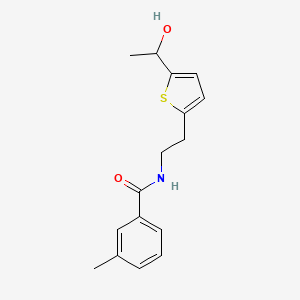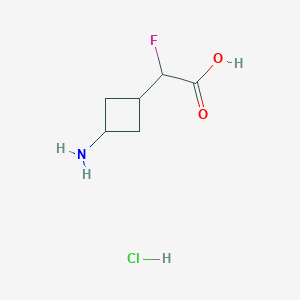
2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 . The IUPAC name for this compound is 2-(3-aminocyclobutyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: Cl.NC1CC(CC(=O)O)C1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
The compound “this compound” is a powder . It should be stored at room temperature .Applications De Recherche Scientifique
Tumor Imaging and Radiosynthesis
The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) has exhibited potential for tumor imaging with positron emission tomography (PET). An improved synthesis of the precursor of anti-[18F]FACBC demonstrates high stereoselectivity and suitability for large-scale preparations. An automated radiosynthesis process yields anti-[18F]FACBC with a notable decay-corrected yield. These advancements are significant steps towards the routine production of anti-[18F]FACBC for human applications, highlighting its role in the scientific research domain, especially in tumor detection and imaging (McConathy et al., 2003).
Antibacterial Activity
Research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of novel compounds with significant antibacterial activity. These compounds, featuring an amino- and/or hydroxy-substituted cyclic amino group, were found to be more active than existing treatments, such as enoxacin. This exploration into new antibacterial agents showcases the versatility of cyclic amino acids in medical research and their potential for developing new treatments for bacterial infections (Egawa et al., 1984).
Brain Tumor Detection
Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues of FACBC has been investigated to evaluate the effects of C-3 substitution and configuration on the uptake of these radiolabeled amino acids in a rodent model of brain tumors. These studies suggest that both syn- and anti-FMACBC are promising candidates for imaging brain tumors, offering insights into the molecular dynamics involved in tumor detection and the potential for more targeted imaging techniques (Martarello et al., 2002).
Neuroprotection
Research into inhibitors of kynurenine-3-hydroxylase, crucial for neuroprotection, has led to the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters. These compounds are among the most potent inhibitors of the kynurenine-3-hydroxylase enzyme discovered so far, presenting a significant advance in the development of neuroprotective agents (Drysdale et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that many similar compounds are used in suzuki–miyaura coupling reactions , which suggests that its targets could be involved in carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may play a role in pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that suzuki–miyaura coupling reactions are generally tolerant of a variety of reaction conditions , suggesting that the compound might also exhibit this characteristic.
Propriétés
IUPAC Name |
2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDUTVHTZWXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
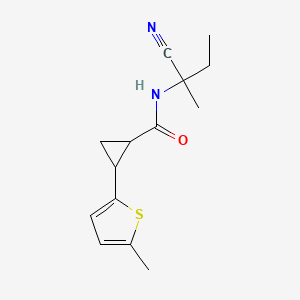
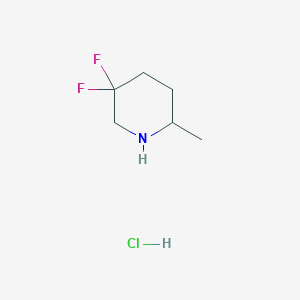
![1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2966694.png)
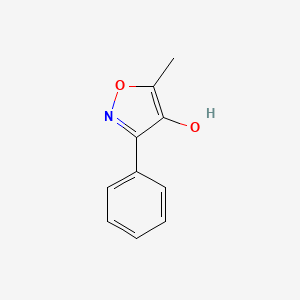
![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
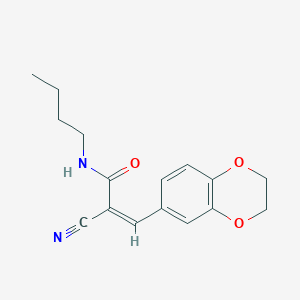
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2966702.png)
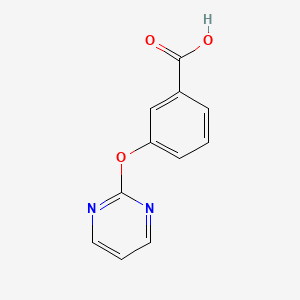


![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

